REACTION_SMILES
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[CH2:27]([Cl:28])[Cl:29].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[S:18]([Cl:19])([Cl:20])=[O:21].[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15](=[O:17])[nH:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[n:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]([Cl:20])[n:16]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c(-c2ccccc2)nc2ccccc12
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Name
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Type
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product
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Smiles
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Clc1nc(-c2ccccc2)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |